3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide
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Overview
Description
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a quinoline moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with acetyl chloride under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chloride in the presence of a base.
Formation of the Quinoline Moiety: The quinoline moiety is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling Reactions: The final step involves coupling the piperazine-sulfonyl derivative with the quinoline moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the quinoline moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl piperazine.
Substitution: The benzamide and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the quinoline moiety.
Reduction: Reduced forms of the acetyl piperazine.
Substitution: Substituted derivatives at the benzamide and quinoline positions.
Scientific Research Applications
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid
- 3-[(4-acetylpiperazin-1-yl)sulfonyl]benzoic acid
Uniqueness
Compared to similar compounds, 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is unique due to the presence of the quinoline moiety, which imparts additional biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H26N4O5S |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(8-methoxy-2-methylquinolin-4-yl)benzamide |
InChI |
InChI=1S/C24H26N4O5S/c1-16-14-21(20-8-5-9-22(33-3)23(20)25-16)26-24(30)18-6-4-7-19(15-18)34(31,32)28-12-10-27(11-13-28)17(2)29/h4-9,14-15H,10-13H2,1-3H3,(H,25,26,30) |
InChI Key |
GCZMACZHRXGCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C(=O)C |
Origin of Product |
United States |
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